molecular formula C16H16O5S2 B14607433 Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl- CAS No. 61053-54-1

Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-

Cat. No.: B14607433
CAS No.: 61053-54-1
M. Wt: 352.4 g/mol
InChI Key: HSYZBWIWLHLDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-: is a complex organic compound with a unique structure that includes both sulfonyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the sulfonylation of a phenyl ethanone derivative. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s behavior.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic pathways.

Biology: In biology, Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl- is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl- involves its interaction with specific molecular targets. The sulfonyl groups in the compound can form strong bonds with certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

    Ethanone, 1-(4-methylphenyl)-: This compound has a similar phenyl group but lacks the sulfonyl groups, resulting in different chemical properties and reactivity.

    Ethanone, 2-bromo-1-(4-methylphenyl)-: This compound includes a bromine atom, which alters its reactivity compared to the sulfonyl-containing compound.

Uniqueness: Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl- is unique due to the presence of both sulfonyl and phenyl groups. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

CAS No.

61053-54-1

Molecular Formula

C16H16O5S2

Molecular Weight

352.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1-phenylethanone

InChI

InChI=1S/C16H16O5S2/c1-12-8-10-14(11-9-12)23(20,21)16(22(2,18)19)15(17)13-6-4-3-5-7-13/h3-11,16H,1-2H3

InChI Key

HSYZBWIWLHLDRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)C2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.